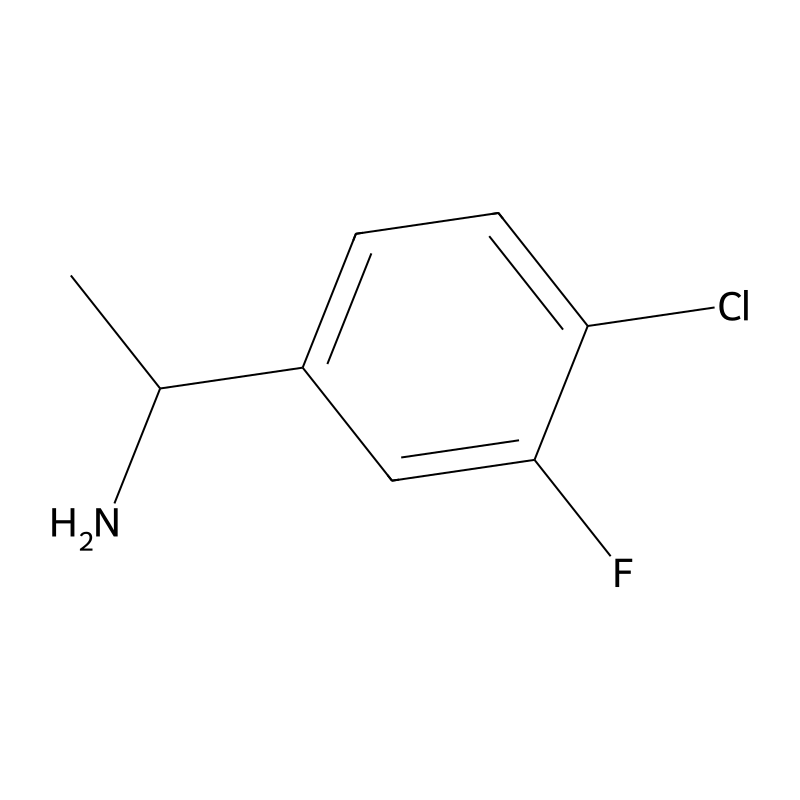1-(4-Chloro-3-fluorophenyl)ethanamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Medicinal Chemistry:
- Drug Discovery: Researchers are investigating 1-(4-Chloro-3-fluorophenyl)ethanamine's potential as a scaffold for developing new drugs. Its structure allows for modifications that could target specific biological processes relevant to various diseases. However, more research is required to understand its efficacy and safety for therapeutic purposes [].
Neuroscience:
- Neurotransmitter Function: Studies suggest that 1-(4-Chloro-3-fluorophenyl)ethanamine may interact with certain neurotransmitter systems in the brain, potentially influencing processes like memory, learning, and mood. However, the exact mechanisms and potential therapeutic implications are still under investigation [].
Radiopharmaceutical Chemistry:
- Radioligand Development: Researchers are exploring the possibility of using 1-(4-Chloro-3-fluorophenyl)ethanamine as a building block for radioligands. These are molecules that bind to specific targets in the body and can be used in imaging techniques like positron emission tomography (PET) to study various biological processes [].
1-(4-Chloro-3-fluorophenyl)ethanamine is an organic compound with the molecular formula . It features a phenyl ring substituted with both chlorine and fluorine atoms, specifically at the 4 and 3 positions, respectively. This unique substitution pattern significantly influences its chemical properties and biological activities. The compound is primarily known in its hydrochloride form, which enhances its solubility in water and makes it suitable for various applications in pharmaceuticals and chemical research.
- Oxidation: This process can convert the compound into corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: The compound can be reduced to form corresponding alcohols, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, often utilizing halogenation reagents such as N-bromosuccinimide or N-chlorosuccinimide.
These reactions allow for the modification of the compound's structure, leading to various derivatives that may exhibit different properties.
The biological activity of 1-(4-Chloro-3-fluorophenyl)ethanamine is noteworthy, particularly regarding its interaction with biological targets. It has been studied for its potential as a multifunctional biocide, indicating efficacy against a range of microorganisms. The mechanism of action involves binding to specific enzymes or receptors, leading to alterations in their function and activity. Such interactions suggest potential therapeutic applications in treating infections or as a part of antimicrobial formulations.
The synthesis of 1-(4-Chloro-3-fluorophenyl)ethanamine typically involves the following methods:
- Asymmetric Hydrogenation: This method employs chiral catalysts to achieve high enantioselectivity, allowing for the production of specific stereoisomers.
- Chiral Auxiliary-Based Synthesis: Chiral auxiliaries are used to induce asymmetry during the reduction process, yielding the desired compound with high purity.
Industrial production often focuses on optimizing these methods for scalability and efficiency, ensuring high yields and minimizing by-products.
1-(4-Chloro-3-fluorophenyl)ethanamine finds applications across several domains:
- Pharmaceuticals: Its properties make it a candidate for drug development, particularly in antimicrobial agents.
- Chemical Research: The compound serves as an intermediate in synthesizing other complex molecules.
- Biocides: Its multifunctional biocidal properties enable its use in formulations aimed at controlling microbial growth.
Studies on the interactions of 1-(4-Chloro-3-fluorophenyl)ethanamine focus on its binding affinity to various biological targets. These studies reveal that the compound can influence enzymatic pathways and receptor activities, potentially leading to therapeutic effects. Understanding these interactions is crucial for developing new drugs or improving existing formulations that incorporate this compound .
Several compounds share structural similarities with 1-(4-Chloro-3-fluorophenyl)ethanamine. Here are some notable examples:
| Compound Name | Structure | Similarity |
|---|---|---|
| (S)-1-(4-chlorophenyl)ethanamine | C8H10ClN | 0.96 |
| (S)-1-(3-fluorophenyl)ethanamine | C8H10FN | 0.90 |
| (S)-1-(4-bromo-3-fluorophenyl)ethanamine | C8H9BrFN | 0.92 |
| (R)-1-(3-chloro-4-fluorophenyl)ethanamine | C8H10ClFN | 0.96 |
Uniqueness
The uniqueness of 1-(4-Chloro-3-fluorophenyl)ethanamine lies in its specific arrangement of chlorine and fluorine atoms on the phenyl ring. This configuration imparts distinct chemical properties and reactivity compared to its analogs, making it particularly valuable in both research and practical applications .








